molecular formula C21H20FN3O2 B11192973 2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide

2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide

Cat. No.: B11192973
M. Wt: 365.4 g/mol
InChI Key: KLWILNHXJFRBMV-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: FOMMP can be synthesized through various methods, including condensation reactions.

      Reaction Conditions: Specific conditions depend on the chosen synthetic route.

      Industrial Production: Information on large-scale industrial production is limited, but research-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: FOMMP may undergo reactions such as oxidation, reduction, and substitution.

      Common Reagents and Conditions: These vary based on the specific reaction type.

  • Scientific Research Applications

      Chemistry: FOMMP’s unique structure makes it interesting for medicinal chemistry and drug design.

      Biology: It could be explored as a potential antiviral agent.

      Medicine: Further studies are needed to determine its clinical applications.

      Industry: Limited information exists regarding industrial applications.

  • Mechanism of Action

      Targets: Molecular targets remain to be fully elucidated.

      Pathways: Research is ongoing to understand how FOMMP exerts its effects.

  • Comparison with Similar Compounds

      Uniqueness: FOMMP’s distinct structure sets it apart.

      Similar Compounds: Unfortunately, I don’t have a list of similar compounds at the moment.

    Remember that FOMMP’s potential lies in its unexplored areas, and further research is essential to unlock its full capabilities.

    Properties

    Molecular Formula

    C21H20FN3O2

    Molecular Weight

    365.4 g/mol

    IUPAC Name

    2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

    InChI

    InChI=1S/C21H20FN3O2/c1-14-3-5-16(6-4-14)12-23-19(26)13-25-20(27)11-15(2)24-21(25)17-7-9-18(22)10-8-17/h3-11H,12-13H2,1-2H3,(H,23,26)

    InChI Key

    KLWILNHXJFRBMV-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=C(N=C2C3=CC=C(C=C3)F)C

    Origin of Product

    United States

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